molecular formula C13H16O2 B096465 2-Furfurylidene-4,5,5-trimethylcyclopentanone CAS No. 17386-72-0

2-Furfurylidene-4,5,5-trimethylcyclopentanone

Cat. No. B096465
CAS RN: 17386-72-0
M. Wt: 204.26 g/mol
InChI Key: JXKKOTNOUVDAKG-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furfurylidene-4,5,5-trimethylcyclopentanone (FFT) is a compound that belongs to the class of chalcones. It is a yellow crystalline powder that is synthesized by condensing furfural and 4,5,5-trimethylcyclopent-2-en-1-one. FFT has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Furfurylidene-4,5,5-trimethylcyclopentanone is not fully understood. However, it is believed that 2-Furfurylidene-4,5,5-trimethylcyclopentanone exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases.

Biochemical And Physiological Effects

2-Furfurylidene-4,5,5-trimethylcyclopentanone has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Furfurylidene-4,5,5-trimethylcyclopentanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Furfurylidene-4,5,5-trimethylcyclopentanone has also been reported to exhibit antifungal activity by inhibiting the growth of various fungal strains. In addition, 2-Furfurylidene-4,5,5-trimethylcyclopentanone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-Furfurylidene-4,5,5-trimethylcyclopentanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. However, 2-Furfurylidene-4,5,5-trimethylcyclopentanone has some limitations as well. It has low solubility in water, which can limit its use in aqueous systems. In addition, 2-Furfurylidene-4,5,5-trimethylcyclopentanone can exhibit low bioavailability due to its poor solubility and stability in biological fluids.

Future Directions

There are several future directions for research on 2-Furfurylidene-4,5,5-trimethylcyclopentanone. One area of research could be to explore the potential of 2-Furfurylidene-4,5,5-trimethylcyclopentanone as a therapeutic agent for various diseases such as cancer, fungal infections, and inflammation. Another area of research could be to develop new synthetic methods for the synthesis of 2-Furfurylidene-4,5,5-trimethylcyclopentanone and its derivatives. Additionally, the development of new functional materials based on 2-Furfurylidene-4,5,5-trimethylcyclopentanone could be explored for various applications in materials science.

Synthesis Methods

2-Furfurylidene-4,5,5-trimethylcyclopentanone can be synthesized by the Claisen-Schmidt condensation reaction between furfural and 4,5,5-trimethylcyclopent-2-en-1-one in the presence of a base catalyst. The reaction is carried out under mild conditions, and the yield of 2-Furfurylidene-4,5,5-trimethylcyclopentanone can be improved by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-Furfurylidene-4,5,5-trimethylcyclopentanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-Furfurylidene-4,5,5-trimethylcyclopentanone has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. In materials science, 2-Furfurylidene-4,5,5-trimethylcyclopentanone has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, 2-Furfurylidene-4,5,5-trimethylcyclopentanone has been used as a precursor for the synthesis of various chalcone derivatives.

properties

CAS RN

17386-72-0

Product Name

2-Furfurylidene-4,5,5-trimethylcyclopentanone

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2,2,3-trimethylcyclopentan-1-one

InChI

InChI=1S/C13H16O2/c1-9-7-10(12(14)13(9,2)3)8-11-5-4-6-15-11/h4-6,8-9H,7H2,1-3H3/b10-8+

InChI Key

JXKKOTNOUVDAKG-CSKARUKUSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=CO2)/C(=O)C1(C)C

SMILES

CC1CC(=CC2=CC=CO2)C(=O)C1(C)C

Canonical SMILES

CC1CC(=CC2=CC=CO2)C(=O)C1(C)C

synonyms

5-Furfurylidene-2,2,3-trimethylcyclopentanone

Origin of Product

United States

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